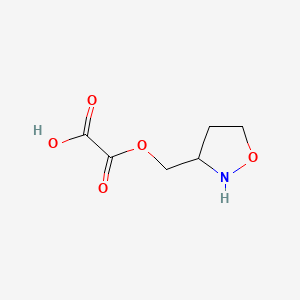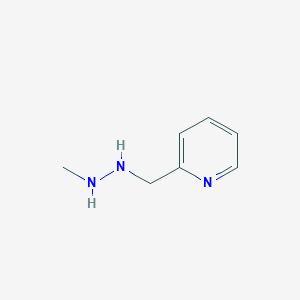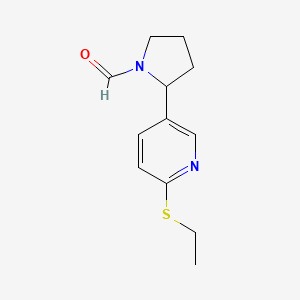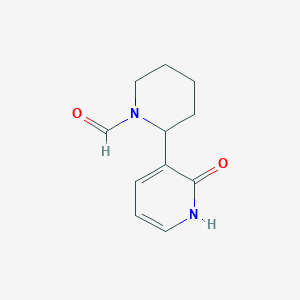
2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid is a chemical compound known for its unique structure and properties It contains an oxazolidine ring, which is a five-membered ring with nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-oxazolidin-3-ylmethoxy)-2-oxoacetic acid typically involves the reaction of oxazolidine derivatives with oxalic acid. One common method includes the cycloaddition of ethyl acrylate or styrene derivatives to N-(pyridin-3-ylmethylidene)-N-phenylaminoxide . The reaction conditions often require mild temperatures and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidine derivatives.
Reduction: Reduction reactions can modify the oxazolidine ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolidine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of various chemicals and materials due to its versatile reactivity.
Mécanisme D'action
The mechanism by which 2-(1,2-oxazolidin-3-ylmethoxy)-2-oxoacetic acid exerts its effects involves interactions with molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Oxazolidin-3-ylmethanol: A related compound with similar reactivity but different functional groups.
Nitrofunctionalized 1,2-oxazolidine analogs of nicotine: These compounds share the oxazolidine ring but have different substituents and biological activities.
Uniqueness
2-(1,2-Oxazolidin-3-ylmethoxy)-2-oxoacetic acid is unique due to its specific combination of functional groups and the presence of the oxazolidine ring
Propriétés
Formule moléculaire |
C6H9NO5 |
|---|---|
Poids moléculaire |
175.14 g/mol |
Nom IUPAC |
2-(1,2-oxazolidin-3-ylmethoxy)-2-oxoacetic acid |
InChI |
InChI=1S/C6H9NO5/c8-5(9)6(10)11-3-4-1-2-12-7-4/h4,7H,1-3H2,(H,8,9) |
Clé InChI |
CYDBCZGLXPOUCX-UHFFFAOYSA-N |
SMILES canonique |
C1CONC1COC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;hydrochloride](/img/structure/B11824019.png)


![4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B11824049.png)





![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B11824081.png)

![(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B11824089.png)
